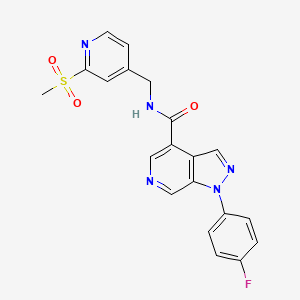

CCR1 antagonist 9

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(4-fluorophenyl)-N-[(2-methylsulfonylpyridin-4-yl)methyl]pyrazolo[3,4-c]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O3S/c1-30(28,29)19-8-13(6-7-23-19)9-24-20(27)17-10-22-12-18-16(17)11-25-26(18)15-4-2-14(21)3-5-15/h2-8,10-12H,9H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHROQCNJDJPGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=C1)CNC(=O)C2=CN=CC3=C2C=NN3C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of CCR1 Antagonist 9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of CCR1 antagonist 9, a potent and selective inhibitor of the C-C chemokine receptor 1 (CCR1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting CCR1 for inflammatory and autoimmune diseases.

Introduction to CCR1 and Its Role in Disease

C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of various immune cells, including monocytes, macrophages, and T-cells, to sites of inflammation[1]. The interaction of CCR1 with its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), triggers a cascade of intracellular signaling events, leading to chemotaxis and cellular activation[2][3][4]. Dysregulation of the CCR1 signaling pathway has been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease[1]. Consequently, the development of small molecule antagonists targeting CCR1 has been a significant focus of pharmaceutical research.

Discovery of this compound

This compound, also identified as compound 19e in scientific literature, emerged from a focused drug discovery program aimed at identifying novel azaindazole-based CCR1 antagonists. The discovery process involved high-throughput screening (HTS) to identify initial hits, followed by extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This effort led to the identification of a series of potent antagonists, with compound 19e (this compound) being selected as a clinical candidate.

Synthesis of this compound

The chemical name for this compound is N-((5-(methylsulfonyl)pyridin-2-yl)methyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide. The synthesis of this compound is detailed in the scientific literature, specifically in a 2019 publication in Bioorganic & Medicinal Chemistry Letters by Harcken et al.. While the full step-by-step protocol from the primary literature is not publicly available, a general synthetic route can be inferred from related syntheses of pyrazolo[3,4-b]pyridine derivatives. The synthesis likely involves the formation of the core pyrazolo[3,4-b]pyridine scaffold, followed by amide coupling with the appropriate side chains.

A plausible, generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for this compound.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the table below.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Calcium Flux Assay | Human CCR1 | IC50 | 6.8 nM | |

| Chemotaxis Assay | THP-1 cells | IC50 | 28 nM | |

| hERG Inhibition Assay | hERG channel | IC50 | 30 µM |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard procedures described in the scientific literature.

Calcium Flux Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.

Principle: CCR1 activation by an agonist leads to the release of calcium from intracellular stores and influx from the extracellular space. This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.

Workflow:

Caption: Workflow for the calcium flux assay.

Detailed Protocol:

-

Cell Preparation: Use a stable cell line overexpressing the human CCR1 receptor (e.g., HEK293 or CHO cells).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Washing: Wash the cells to remove any excess extracellular dye.

-

Compound Incubation: Incubate the dye-loaded cells with varying concentrations of this compound for a predetermined period.

-

Agonist Stimulation: Add a CCR1 agonist, such as CCL3 (MIP-1α), to the cells to induce calcium mobilization.

-

Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader or a flow cytometer.

-

Data Analysis: Plot the fluorescence response against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant.

Principle: CCR1-expressing cells, such as the human monocytic cell line THP-1, will migrate along a concentration gradient of a CCR1 ligand. An antagonist will inhibit this migration.

Workflow:

Caption: Workflow for the chemotaxis assay.

Detailed Protocol:

-

Assay Setup: Use a multi-well chemotaxis chamber (e.g., a Transwell plate) with a porous membrane separating the upper and lower chambers.

-

Chemoattractant: Add a solution containing a CCR1 agonist (e.g., CCL3) to the lower wells of the chamber.

-

Cell Preparation: Resuspend CCR1-expressing cells (e.g., THP-1 cells) in assay medium.

-

Compound Incubation: Incubate the cells with various concentrations of this compound.

-

Cell Seeding: Add the cell and compound mixture to the upper chamber of the Transwell plate.

-

Incubation: Incubate the plate for a sufficient time to allow for cell migration through the porous membrane (typically 1-4 hours at 37°C).

-

Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence in the lower chamber.

-

Data Analysis: Plot the number of migrated cells against the antagonist concentration and determine the IC50 value.

CCR1 Signaling Pathway

CCR1 is a G protein-coupled receptor that primarily signals through the Gαi subunit. Ligand binding to CCR1 initiates a cascade of intracellular events that ultimately lead to cell migration and other inflammatory responses.

Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a potent and selective small molecule inhibitor of the CCR1 receptor. Its discovery and development represent a significant advancement in the pursuit of novel therapies for a range of inflammatory and autoimmune disorders. This technical guide has provided a summary of the available information on its synthesis, biological activity, and the experimental methods used for its characterization. Further research and clinical investigation will be crucial to fully elucidate the therapeutic potential of this promising compound.

References

CCR1 antagonist 9 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of CCR1 Antagonists

Introduction

The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the inflammatory response.[1] Expressed on the surface of various leukocytes—including monocytes, macrophages, neutrophils, and T cells—CCR1 is activated by a range of CC chemokines, most notably CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[1][2][3] The interaction between CCR1 and its ligands orchestrates the migration and recruitment of these immune cells to sites of inflammation.[4] This function has implicated CCR1 in the pathogenesis of numerous autoimmune and inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, making it a significant target for therapeutic intervention.

CCR1 antagonists are predominantly small-molecule compounds designed to inhibit receptor signaling, thereby disrupting the inflammatory cascade. By blocking the binding of endogenous chemokines, these antagonists prevent the downstream signaling events that lead to leukocyte chemotaxis and activation. This guide provides a detailed examination of the molecular mechanisms underpinning CCR1 signaling and its antagonism, summarizes key pharmacological data, outlines essential experimental protocols for antagonist characterization, and visualizes the core pathways and workflows.

The CCR1 Signaling Cascade

As a member of the Gαi-coupled receptor family, CCR1 activation initiates a complex network of intracellular signaling events. The receptor also exhibits significant constitutive, ligand-independent activity, which adds another layer of complexity to its function and regulation.

Canonical Ligand-Dependent Signaling

Upon binding of a chemokine ligand, CCR1 undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric G proteins of the Gαi subtype. This activation leads to the dissociation of the G protein into its Gαi and Gβγ subunits, which then modulate distinct downstream effector enzymes:

-

Gαi Subunit Pathway : The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ Subunit Pathway : The Gβγ subunit complex activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization and PKC Activation : IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).

-

Downstream Kinase Cascades : These initial events trigger further downstream signaling, including the activation of the mitogen-activated protein kinase (MAPK) pathway (specifically ERK1/ERK2) and the phosphoinositide 3-kinase (PI3K)/Akt pathway.

Ultimately, this cascade culminates in the cellular responses critical for inflammation, such as chemotaxis, cell adhesion, proliferation, and the regulation of gene expression.

Constitutive Activity and β-Arrestin-Mediated Internalization

Distinct from ligand-induced signaling, CCR1 demonstrates high constitutive activity, meaning it can signal in the absence of an agonist. This basal activity leads to Gαi-mediated signaling, constitutive phosphorylation of the receptor's intracellular domains, and the subsequent recruitment of β-arrestin-2. The association with β-arrestin serves two primary functions: it desensitizes the receptor by sterically hindering further G protein coupling, and it targets the receptor for clathrin-mediated endocytosis, effectively removing it from the cell surface. This process of constitutive internalization suggests a potential role for CCR1 in chemokine scavenging, helping to shape chemokine gradients in inflamed tissues.

Caption: The CCR1 signaling pathway, illustrating both ligand-dependent G protein activation and β-arrestin-mediated internalization.

Core Mechanism of CCR1 Antagonism

CCR1 antagonists function by binding to the CCR1 receptor and preventing its activation by endogenous chemokine ligands. This blockade can occur through several mechanisms, primarily competitive and allosteric inhibition.

-

Competitive Antagonism : The antagonist directly competes with natural ligands for the same binding site on the receptor. By occupying this site, it prevents the chemokine from binding and initiating the signaling cascade.

-

Allosteric Antagonism : The antagonist binds to a topographically distinct site on the receptor (an allosteric site), which can be on the extracellular or intracellular face of the receptor. This binding induces a conformational change in the receptor that reduces the affinity of the primary binding site for its natural ligands or prevents the receptor from adopting the active conformation necessary for G protein coupling.

Regardless of the specific binding mode, the outcome is the same: the interruption of the downstream signaling pathway. This prevents the rise in intracellular calcium, activation of kinases, and ultimately inhibits the directed migration of immune cells.

Caption: CCR1 antagonists block chemokine binding, thereby inhibiting downstream signaling and cell migration.

Pharmacological Data of Representative CCR1 Antagonists

The development of CCR1 antagonists has yielded numerous compounds with varying potencies and selectivities. Their pharmacological activity is typically quantified by their binding affinity (Ki or Kd) and their functional inhibitory concentration (IC50) in various assays.

| Compound Name | Type | Target Species | Binding Affinity (Ki / Kd) | Functional Inhibition (IC50) | Clinical Trial Status (Selected Indications) | Reference(s) |

| BX471 | Small Molecule | Human | 1 nM (Ki) | 0.8 nM (Ca2+ flux) | Phase II (Multiple Sclerosis) - Discontinued | |

| CP-481,715 | Small Molecule | Human | 9.2 nM (Kd) | 2.5 nM (Chemotaxis) | Phase II (Rheumatoid Arthritis) - Discontinued | |

| MLN3897 | Small Molecule | Human | 1.1 nM (Ki) | 0.9 nM (Chemotaxis) | Phase II (Rheumatoid Arthritis) - Discontinued | |

| CCX354 | Small Molecule | Human | N/A | 1 nM (Chemotaxis) | Phase II (Rheumatoid Arthritis) | |

| BMS-817399 | Small Molecule | Human | 1 nM (IC50, binding) | 6 nM (Chemotaxis) | Preclinical (Rheumatoid Arthritis) | |

| BI 639667 | Small Molecule | Human | N/A | 1.8 nM (Ca2+ flux) | Preclinical (Chemical Probe) |

Key Experimental Protocols for Antagonist Characterization

A standardized set of in vitro assays is used to discover and characterize CCR1 antagonists, assessing their binding, functional antagonism, and cellular effects.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound for the CCR1 receptor.

-

Principle : The assay measures the ability of an unlabeled antagonist to compete with a radiolabeled CCR1 ligand (e.g., ¹²⁵I-CCL3 or ¹²⁵I-MIP-1α) for binding to membranes prepared from cells expressing CCR1.

-

Methodology :

-

Membrane Preparation : Cells stably expressing human CCR1 (e.g., HEK293 or THP-1 cells) are harvested and homogenized to isolate cell membranes.

-

Incubation : A fixed concentration of radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of the test antagonist.

-

Separation : The reaction is terminated, and membrane-bound radioactivity is separated from the unbound ligand, typically by rapid filtration through a glass fiber filter.

-

Quantification : The radioactivity retained on the filters is measured using a scintillation counter.

-

Analysis : The data are used to calculate the IC50 of the antagonist, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Caption: Workflow for a radioligand competition binding assay to determine antagonist affinity for CCR1.

Calcium Mobilization Assay

This functional assay measures an antagonist's ability to block ligand-induced G protein signaling.

-

Principle : CCR1 activation leads to a transient increase in intracellular calcium concentration. This assay uses a calcium-sensitive fluorescent dye to measure this change, and the antagonist's efficacy is determined by its ability to prevent it.

-

Methodology :

-

Cell Loading : CCR1-expressing cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pre-incubation : Cells are pre-incubated with the test antagonist at various concentrations.

-

Stimulation : A CCR1 agonist (e.g., CCL3) is added to the cells to stimulate the receptor.

-

Measurement : Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured in real-time using a fluorometric plate reader or similar instrument.

-

Analysis : The antagonist's IC50 value is determined from the concentration-response curve of inhibition.

-

Chemotaxis (Transwell Migration) Assay

This assay directly measures the primary biological function of CCR1—cell migration—and the antagonist's ability to inhibit it.

-

Principle : The assay uses a two-chamber system (a Transwell insert) separated by a microporous membrane. The ability of an antagonist to block the migration of cells from the upper chamber toward a chemokine gradient in the lower chamber is quantified.

-

Methodology :

-

Setup : CCR1-expressing cells (e.g., human monocytes or THP-1 cells) are placed in the upper chamber of the Transwell insert.

-

Treatment : The cells are pre-incubated with or without the test antagonist.

-

Gradient Creation : A solution containing a CCR1 agonist is placed in the lower chamber, creating a chemoattractant gradient across the membrane.

-

Incubation : The plate is incubated for several hours to allow cells to migrate through the pores in the membrane.

-

Quantification : The number of cells that have migrated to the lower chamber is counted, typically using a cell counter, flow cytometry, or by staining and imaging the cells on the underside of the membrane.

-

Analysis : The percentage of inhibition of migration is calculated for each antagonist concentration to determine the IC50.

-

Caption: A simplified workflow for a Transwell chemotaxis assay to assess the functional inhibition of cell migration.

Conclusion and Future Perspectives

The mechanism of action of CCR1 antagonists is centered on the direct blockade of the CCR1 receptor, preventing chemokine-induced signaling cascades that are fundamental to leukocyte trafficking in inflammation. While the scientific rationale is strong, and numerous potent antagonists have been developed, clinical success has been elusive, with many candidates failing in trials due to a lack of efficacy.

Several factors may contribute to these challenges, including the promiscuity of the chemokine system, where multiple receptors can be involved in a disease process, and the receptor's own constitutive activity. Future research may focus on developing antagonists with biased signaling properties—compounds that selectively block pro-inflammatory pathways while preserving other receptor functions—or on identifying patient populations where CCR1 is the dominant driver of pathology. A deeper understanding of the interplay between ligand-dependent and constitutive CCR1 activity will be crucial for designing the next generation of more effective therapeutics.

References

- 1. CCR1 - Wikipedia [en.wikipedia.org]

- 2. A Key Role for CC Chemokine Receptor 1 in T-Cell-Mediated Respiratory Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are CCR1 agonists and how do they work? [synapse.patsnap.com]

The Structure-Activity Relationship of Azaindazole CCR1 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of azaindazole-based antagonists of the C-C chemokine receptor type 1 (CCR1). CCR1 is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating the trafficking of inflammatory cells. Its inhibition is a key therapeutic strategy for various inflammatory and autoimmune diseases. This document summarizes the key structural modifications of the azaindazole scaffold, their impact on binding affinity and functional activity, and the experimental methodologies used for their characterization.

Core Structure and Pharmacophore

The azaindazole core serves as a versatile scaffold for the design of potent and selective CCR1 antagonists. SAR studies have revealed several key interaction points that are crucial for high-affinity binding. Optimization efforts have primarily focused on substitutions at the N1 and C3 positions of the azaindazole ring, along with modifications to a side chain, often containing a basic nitrogen atom, which is a common feature for chemokine receptor antagonists.

Structure-Activity Relationship Analysis

The development of potent azaindazole CCR1 antagonists has been a result of systematic medicinal chemistry efforts. Initial high-throughput screening (HTS) identified early hits which were subsequently optimized through iterative cycles of design, synthesis, and biological testing.

Substitutions on the Azaindazole Core

Modifications to the azaindazole core itself have been explored to fine-tune the physicochemical properties and potency of the compounds. The position of the nitrogen atom within the pyridine (B92270) ring of the azaindazole can influence metabolic stability and off-target activities.

N1-Position Modifications

The N1 position of the azaindazole ring is a critical point for interaction with the receptor. A variety of substituents have been explored, with bulky aromatic and heteroaromatic groups often leading to enhanced potency. These groups are believed to occupy a hydrophobic pocket within the receptor binding site.

C3-Position Side Chain

A flexible side chain at the C3 position is another key determinant of CCR1 antagonism. This chain often incorporates a basic amine, which is thought to form a salt bridge with an acidic residue in the receptor. The nature and length of this linker, as well as the type of amine (e.g., piperidine, pyrrolidine), have been extensively studied to optimize both potency and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the in vitro potency of representative azaindazole CCR1 antagonists from published studies.

| Compound | N1-Substituent | C3-Side Chain | CCR1 Binding IC50 (nM) | CCR1 Functional Assay IC50 (nM) |

| 1a | Phenyl | 4-piperidinylmethoxy | 150 | 250 |

| 1b | 4-Fluorophenyl | 4-piperidinylmethoxy | 50 | 80 |

| 1c | 2-Pyridyl | 4-piperidinylmethoxy | 25 | 40 |

| 2a | 4-Fluorophenyl | 3-(pyrrolidin-1-yl)propoxy | 30 | 55 |

| 2b | 4-Fluorophenyl | 2-(4-methylpiperazin-1-yl)ethoxy | 15 | 28 |

Table 1: SAR of N1-Substituted Azaindazole Analogs.

| Compound | Linker Modification | Amine Moiety | CCR1 Binding IC50 (nM) | CCR1 Functional Assay IC50 (nM) |

| 3a | Ethoxy | Piperidine | 45 | 70 |

| 3b | Propoxy | Piperidine | 20 | 35 |

| 3c | Ethoxy | 4-Hydroxypiperidine | 60 | 95 |

| 3d | Propoxy | Azetidine | 85 | 120 |

Table 2: Influence of C3-Side Chain Modifications on Potency.

Experimental Protocols

The characterization of azaindazole CCR1 antagonists involves a cascade of in vitro assays to determine their binding affinity, functional activity, and selectivity.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50 or Ki) of test compounds for the CCR1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CCR1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [125I]CCL3 (MIP-1α) is commonly used as the radioligand.

-

Assay Buffer: Typically contains 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, and 0.5% BSA, pH 7.4.

-

Procedure: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound.

-

Incubation: The reaction is incubated to equilibrium (e.g., 60-90 minutes at room temperature).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding curves.

Chemotaxis Assay

Objective: To assess the functional ability of antagonists to block chemokine-induced cell migration.

Methodology:

-

Cell Line: A monocytic cell line endogenously expressing CCR1 (e.g., THP-1) is used.

-

Chemoattractant: A CCR1 ligand such as CCL3 (MIP-1α) or CCL5 (RANTES) is used to induce cell migration.

-

Apparatus: A multi-well chemotaxis chamber (e.g., Boyden chamber or similar transwell system) with a porous membrane (typically 3-5 µm pore size) is used.

-

Procedure:

-

The lower chamber is filled with media containing the chemoattractant.

-

The upper chamber is seeded with the cells, which have been pre-incubated with various concentrations of the antagonist or vehicle control.

-

-

Incubation: The chamber is incubated for a period sufficient to allow cell migration (e.g., 2-4 hours at 37°C in a CO2 incubator).

-

Quantification: Migrated cells in the lower chamber are quantified, often by lysing the cells and measuring the activity of a cellular enzyme (e.g., acid phosphatase) or by using a fluorescent dye.

-

Data Analysis: The percentage of inhibition of chemotaxis is calculated for each antagonist concentration, and IC50 values are determined.

Calcium Mobilization Assay

Objective: To measure the ability of antagonists to inhibit chemokine-induced intracellular calcium release, a key event in GPCR signaling.

Methodology:

-

Cell Line: Cells expressing CCR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Procedure:

-

The dye-loaded cells are plated in a microplate.

-

The cells are pre-incubated with the test antagonist or vehicle.

-

A CCR1 agonist (e.g., CCL3) is added to stimulate the cells.

-

-

Detection: The change in intracellular calcium concentration is measured in real-time by monitoring the fluorescence intensity using a plate reader equipped with a fluorometer (e.g., FLIPR or FlexStation).

-

Data Analysis: The antagonist's effect is quantified by the reduction in the agonist-induced fluorescence signal, and IC50 values are calculated.

Visualizations

CCR1 Signaling Pathway

Caption: CCR1 Signaling Cascade and Point of Antagonist Intervention.

Experimental Workflow for CCR1 Antagonist Discovery

Caption: A typical screening cascade for the discovery of novel CCR1 antagonists.

In Vitro Characterization of CCR1 Antagonist 9: A Technical Guide

Introduction

The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a critical role in mediating the recruitment of immune cells to sites of inflammation.[1][2] It binds to several chemokines, including CCL3 (MIP-1α) and CCL5 (RANTES), initiating signaling cascades that lead to leukocyte trafficking.[2][3] Due to its involvement in various inflammatory and autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, CCR1 has become an attractive therapeutic target for drug development.[4] CCR1 antagonists are small molecules designed to block the receptor's activity, thereby inhibiting the inflammatory response. This document provides a detailed in vitro characterization of CCR1 antagonist 9, a potent and selective inhibitor of the CCR1 receptor.

Quantitative Data Summary

This compound has been evaluated in various in vitro functional assays to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values from these assays are summarized below.

| Assay Type | Cell Line | Ligand/Stimulus | IC50 Value (nM) | Reference |

| Calcium Flux | Not Specified | Not Specified | 6.8 | |

| Chemotaxis | THP-1 | Not Specified | 28 | |

| hERG Blockade | Not Specified | Not Specified | 30,000 (30 µM) |

Key Experimental Protocols

Detailed methodologies for the primary in vitro assays used to characterize this compound are outlined below.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration triggered by agonist binding to CCR1. The activation of Gq-coupled GPCRs like CCR1 leads to the release of calcium from the endoplasmic reticulum into the cytoplasm.

Methodology:

-

Cell Preparation: Cells endogenously expressing CCR1 (e.g., THP-1 monocytes) or a cell line engineered to overexpress the receptor (e.g., HEK293) are seeded into a 96- or 384-well microplate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Agonist Stimulation: A CCR1 agonist (e.g., CCL3/MIP-1α or CCL5/RANTES) is added to the wells to stimulate the receptor.

-

Signal Detection: A fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation, is used to monitor the change in fluorescence in real-time.

-

Data Analysis: The fluorescence signal is plotted against the antagonist concentration to generate a dose-response curve, from which the IC50 value is calculated.

Chemotaxis Assay

This assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant gradient.

Methodology:

-

Cell Preparation: A suspension of CCR1-expressing cells (e.g., THP-1) is prepared in assay medium. The cells are pre-incubated with various concentrations of this compound or a vehicle control.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane is used. The lower chamber is filled with medium containing a CCR1 agonist (chemoattractant), while the cell suspension is added to the upper chamber (the insert).

-

Incubation: The plate is incubated for a period (e.g., 2-4 hours) at 37°C to allow cells to migrate through the membrane pores towards the chemoattractant in the lower chamber.

-

Cell Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done using a flow cytometer, a cell counter, or by staining and imaging the cells on the underside of the membrane.

-

Data Analysis: The percentage of migrating cells is calculated relative to the total number of cells added initially. The results are plotted against the antagonist concentration to determine the IC50 value.

Visualizations: Pathways and Workflows

CCR1 Signaling Pathway

Upon binding of a chemokine ligand like CCL3 or CCL5, CCR1 activates intracellular G proteins. This initiates a signaling cascade involving phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in cellular responses like chemotaxis. This compound blocks this pathway by preventing the initial ligand binding or the subsequent receptor activation.

Experimental Workflow: Calcium Mobilization Assay

The workflow for the calcium mobilization assay is a sequential process beginning with cell culture and concluding with the calculation of antagonist potency.

Experimental Workflow: Chemotaxis Assay

The chemotaxis assay workflow involves setting up a migration system to measure the antagonist's effect on directed cell movement.

References

- 1. What are CCR1 agonists and how do they work? [synapse.patsnap.com]

- 2. CCR1 - Wikipedia [en.wikipedia.org]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of CCR1 Antagonist 9: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of CCR1 antagonist 9, a potent and selective inhibitor of the C-C chemokine receptor 1 (CCR1). This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the associated signaling pathways to support further research and development in inflammatory and autoimmune diseases.

Introduction to CCR1 and its Antagonism

The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of leukocytes to sites of inflammation.[1][2] Its ligands include a variety of chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3), which are instrumental in the pathogenesis of numerous inflammatory and autoimmune conditions, including rheumatoid arthritis, multiple sclerosis, and psoriasis.[1] Consequently, the development of small molecule antagonists for CCR1 has been a significant focus of therapeutic research.[2]

This compound (also known as Compound 19e) has emerged as a potent and selective inhibitor of CCR1.[3] This guide will focus on its demonstrated biological activities and the methodologies used for its characterization. For a broader context, data from the well-characterized CCR1 antagonist BX 471 is also included for comparative purposes.

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key potency and selectivity data available for this compound, alongside comparative data for BX 471.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Ligand | IC50 (nM) | Reference |

| Calcium Flux | Not Specified | Not Specified | 6.8 | |

| Chemotaxis | THP-1 | Not Specified | 28 |

Table 2: In Vitro Potency of BX 471 (for comparison)

| Assay Type | Cell Line | Ligand | Ki (nM) | IC50 (nM) | Reference |

| Radioligand Binding | HEK293-CCR1 | MIP-1α | 1 | - | |

| Radioligand Binding | HEK293-CCR1 | RANTES | 2.8 | - | |

| Radioligand Binding | HEK293-CCR1 | MCP-3 | 5.5 | - | |

| Calcium Mobilization | HEK293-CCR1 (human) | MIP-1α | - | 5.8 ± 1 | |

| Calcium Mobilization | HEK293-CCR1 (mouse) | MIP-1α | - | 198 ± 7 | |

| Chemotaxis | THP-1 | MIP-1α | - | 1.5 |

Table 3: Selectivity Profile of this compound

| Off-Target | Assay Type | IC50 (µM) | Reference |

| hERG | Not Specified | 30 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the likely protocols used for the key experiments cited.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.

Objective: To determine the IC50 value of a CCR1 antagonist by measuring its inhibition of agonist-induced calcium flux.

Materials:

-

Cells expressing CCR1 (e.g., HEK293 cells stably transfected with human CCR1).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

CCR1 agonist (e.g., CCL3/MIP-1α).

-

This compound.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Cell Preparation:

-

Plate CCR1-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and add the calcium-sensitive dye loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound.

-

Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in the fluorescence reader.

-

Establish a baseline fluorescence reading.

-

Use the automated injector to add a pre-determined concentration of the CCR1 agonist (typically EC80) to all wells.

-

Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control.

-

Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Chemotaxis Assay

This assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant.

Objective: To determine the IC50 value of a CCR1 antagonist by measuring its inhibition of chemokine-induced cell migration.

Materials:

-

THP-1 cells (human monocytic cell line endogenously expressing CCR1).

-

Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane, typically 5 µm pore size).

-

Chemoattractant (e.g., CCL3/MIP-1α).

-

This compound.

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA).

-

Cell counting method (e.g., flow cytometry or a fluorescent dye like Calcein AM).

Procedure:

-

Chamber Preparation:

-

Add the chemoattractant, with or without serial dilutions of this compound, to the lower wells of the chemotaxis chamber.

-

-

Cell Preparation:

-

Resuspend THP-1 cells in assay medium.

-

Incubate the cells with or without serial dilutions of this compound for 30 minutes at 37°C.

-

-

Migration:

-

Add the cell suspension to the upper chamber (the insert).

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

-

-

Cell Quantification:

-

After incubation, remove the upper chamber.

-

Quantify the number of cells that have migrated to the lower chamber using a chosen cell counting method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of migration for each antagonist concentration compared to the chemoattractant-only control.

-

Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value using non-linear regression.

-

Signaling Pathways and Visualizations

Understanding the molecular pathways affected by CCR1 antagonism is essential for comprehending its mechanism of action.

CCR1 Signaling Pathway

Upon binding of a chemokine ligand, CCR1, a Gαi-coupled receptor, initiates a signaling cascade. This involves the dissociation of the G protein subunits, leading to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC). PLC activation results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. These events culminate in downstream cellular responses such as chemotaxis, degranulation, and inflammatory gene expression.

Caption: CCR1 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Antagonist Characterization

The process of characterizing a CCR1 antagonist involves a logical flow of experiments, from initial screening to more complex functional assays.

Caption: Workflow for the characterization of a novel CCR1 antagonist.

Conclusion

This compound is a highly potent and selective inhibitor of the CCR1 receptor, demonstrating significant activity in both calcium mobilization and chemotaxis assays. Its favorable in vitro profile suggests its potential as a therapeutic agent for a range of inflammatory and autoimmune diseases. Further investigation, including comprehensive in vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in the field of chemokine receptor antagonism and drug development.

References

An In-depth Technical Guide to the Chemical Properties and Structure of CCR1 Antagonist 9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of CCR1 antagonist 9, a potent and selective inhibitor of the C-C chemokine receptor type 1 (CCR1). All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

Chemical Properties and Structure

This compound, also identified as compound 19e in scientific literature, is a novel azaindazole derivative that has been investigated for its potential therapeutic applications in inflammatory diseases.[1]

Chemical Structure:

While the exact chemical structure of "this compound" (compound 19e) is proprietary and not publicly available in full detail without access to the specific publication by Harcken et al. (2019), it is described as an azaindazole derivative. Based on the available information and related compounds, the core structure is an azaindazole scaffold.

IUPAC Name: (based on similar disclosed structures) The definitive IUPAC name is pending confirmation from the primary reference. Based on related azaindazole CCR1 antagonists, a representative name could be along the lines of: N-((1-(substituted-phenyl)-[1][2][3]triazolo[4,5-b]pyridin-3-yl)methyl)-...-amine.

Physicochemical Properties:

A summary of the key chemical and physical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 1220026-26-5 | [4] |

| Molecular Formula | Not explicitly available | |

| Molecular Weight | Not explicitly available | |

| Appearance | Solid | Vendor Data |

| Solubility | Soluble in DMSO |

Table 1: Physicochemical Properties of this compound

Biological Activity and Selectivity

This compound is a potent inhibitor of CCR1, demonstrating nanomolar efficacy in functional assays. Its biological activity has been characterized primarily through calcium flux and chemotaxis assays.

| Assay | IC50 (nM) | Cell Line | Reference |

| Calcium Flux | 6.8 | Not specified | |

| Chemotaxis | 28 | THP-1 cells | |

| hERG Inhibition | 30,000 (30 µM) | Not specified |

Table 2: In Vitro Biological Activity of this compound

The antagonist displays a favorable selectivity profile, with a significantly lower potency against the hERG channel, which is a critical parameter for assessing cardiovascular safety.

Synthesis

The synthesis of this compound (compound 19e) is detailed in the work by Harcken et al. It is described as a multi-step synthesis starting from a pyrazole (B372694) high-throughput screening hit, which is then elaborated into the final azaindazole-based antagonist. The general synthetic strategy for related azaindazole CCR1 antagonists involves the following key steps:

-

Formation of the Azaindazole Core: This is typically achieved through cyclization strategies.

-

Functionalization of the Core: Introduction of various substituents to optimize potency and pharmacokinetic properties.

-

Coupling Reactions: Amide bond formations or other coupling reactions to introduce the final side chains.

A detailed, step-by-step synthesis protocol would be available in the full publication.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Calcium Flux Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.

Principle: Gq-protein coupled receptors like CCR1, upon activation, trigger the release of calcium from intracellular stores. This change in calcium concentration can be monitored using calcium-sensitive fluorescent dyes.

Methodology:

-

Cell Culture: A suitable cell line endogenously or recombinantly expressing CCR1 is cultured to an appropriate density.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The AM ester form allows the dye to cross the cell membrane.

-

Compound Incubation: The cells are then incubated with varying concentrations of this compound.

-

Agonist Stimulation: A known CCR1 agonist (e.g., CCL3/MIP-1α) is added to the wells to stimulate the receptor.

-

Signal Detection: The change in fluorescence intensity is measured over time using a fluorescence plate reader.

-

Data Analysis: The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve.

Chemotaxis Assay

This assay assesses the ability of this compound to block the directional migration of cells towards a chemoattractant.

Principle: CCR1 activation by its ligands induces chemotaxis, the directed movement of cells along a chemical gradient. This process is crucial for the recruitment of immune cells to sites of inflammation.

Methodology:

-

Cell Preparation: THP-1 cells, a human monocytic cell line that expresses CCR1, are used. The cells are washed and resuspended in a serum-free medium.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., a Transwell plate) with a porous membrane is used.

-

Chemoattractant and Antagonist Addition: The lower chamber contains a CCR1 agonist (e.g., CCL3/MIP-1α) as the chemoattractant. The THP-1 cells, pre-incubated with different concentrations of this compound, are placed in the upper chamber.

-

Incubation: The plate is incubated for a period to allow for cell migration through the porous membrane towards the chemoattractant.

-

Cell Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting, fluorescent labeling, or other methods.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of cell migration against the antagonist concentration.

CCR1 Signaling Pathway and Mechanism of Action

CCR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi and Gαq subunits. The binding of a chemokine ligand, such as CCL3 (MIP-1α) or CCL5 (RANTES), to CCR1 initiates a conformational change in the receptor, leading to the activation of downstream signaling cascades.

As an antagonist, this compound binds to the CCR1 receptor and prevents the binding of its natural chemokine ligands. This blockade inhibits the subsequent intracellular signaling events, thereby preventing the biological responses mediated by CCR1, such as calcium mobilization and cell migration.

Signaling Pathway Diagram:

References

CCR1 Antagonist Target Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target selectivity profile of C-C chemokine receptor type 1 (CCR1) antagonists. CCR1 is a G protein-coupled receptor (GPCR) that plays a significant role in the recruitment of leukocytes to sites of inflammation, making it an attractive therapeutic target for a variety of inflammatory and autoimmune diseases.[1][2] The selectivity of CCR1 antagonists is a critical factor in their therapeutic potential, as off-target effects can lead to undesirable side effects. This document summarizes the available quantitative data on the selectivity of key CCR1 antagonists, details the experimental protocols used to assess selectivity, and provides visualizations of the CCR1 signaling pathway and experimental workflows.

Quantitative Selectivity Profiles of CCR1 Antagonists

The selectivity of CCR1 antagonists is typically determined by comparing their binding affinities (Ki) or functional inhibition (IC50) at CCR1 to a panel of other receptors, particularly other chemokine receptors and a broader range of GPCRs. Below are tables summarizing the available selectivity data for several well-characterized CCR1 antagonists.

Table 1: Binding Affinity (Ki) of CCR1 Antagonists at Human CCR1

| Antagonist | Human CCR1 Ki (nM) | Reference |

| BX471 | 1 | [3] |

| CP-481,715 | 9.2 (Kd) | [4][5] |

| CCX354 | 1.5 |

Table 2: Functional Inhibition (IC50) of CCR1 Antagonists

| Antagonist | Assay | Human CCR1 IC50 (nM) | Reference |

| CP-481,715 | 125I-CCL3 Displacement | 74 | |

| Calcium Mobilization | 71 | ||

| Monocyte Chemotaxis | 55 | ||

| MMP-9 Release | 54 | ||

| CD11b Up-regulation | 165 | ||

| Actin Polymerization | 57 | ||

| BX471 | Calcium Mobilization | 5.8 | |

| CCX354 | THP-1 Cell Chemotaxis (CCL15) | 1.4 |

Table 3: Selectivity Profile of BX471

| Receptor | Species | Ki (nM) | Fold Selectivity vs. Human CCR1 | Reference |

| CCR1 | Human | 1 | - | |

| CCR1 | Mouse | 215 | 0.005 | |

| CCR2 | Not Specified | >250 | <0.004 | |

| CCR5 | Not Specified | >250 | <0.004 | |

| CXCR4 | Not Specified | >250 | <0.004 | |

| α1b-adrenergic receptor | Not Specified | No significant inhibition | High |

Table 4: Selectivity Profile of CP-481,715

| Receptor/Assay | Result | Reference |

| Panel of GPCRs (including other chemokine receptors) | >100-fold selective for CCR1 | **** |

| Murine CCR1 | No significant inhibition |

Table 5: Selectivity Profile of CCX354

| Receptor/Assay | Result | Reference |

| Panel of other receptors | Potent and selective antagonist of the CCR1 receptor without binding to other receptors | **** |

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the target selectivity profile of CCR1 antagonists.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Objective: To measure the binding affinity (Ki or Kd) of a test compound to CCR1 and other receptors.

General Protocol:

-

Membrane Preparation:

-

Cells stably expressing the receptor of interest (e.g., HEK293 cells transfected with human CCR1) are harvested.

-

The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.

-

-

Competition Binding Assay:

-

A fixed concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., ¹²⁵I-CCL3 for CCR1) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (antagonist) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

-

-

Separation and Detection:

-

The reaction is incubated to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assays

Calcium mobilization assays are functional assays that measure the ability of an antagonist to block the increase in intracellular calcium induced by an agonist.

Objective: To determine the functional potency (IC50) of a CCR1 antagonist in blocking agonist-induced calcium flux.

General Protocol (using a FLIPR instrument):

-

Cell Preparation:

-

Cells expressing the target receptor (e.g., HEK293-CCR1) are seeded into black-walled, clear-bottom 96- or 384-well plates and cultured overnight.

-

-

Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C. This allows the dye to enter the cells.

-

-

Compound Addition:

-

The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

-

A baseline fluorescence reading is taken.

-

The test compound (antagonist) at various concentrations is added to the wells and incubated for a defined period.

-

-

Agonist Stimulation and Measurement:

-

A CCR1 agonist (e.g., CCL3 or CCL5) is added to the wells to stimulate the receptor.

-

The fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each well.

-

The IC50 value, the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response, is calculated using a dose-response curve.

-

Chemotaxis Assays

Chemotaxis assays measure the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Objective: To assess the functional potency (IC50) of a CCR1 antagonist in blocking chemokine-induced cell migration.

General Protocol (using a Transwell system):

-

Cell Preparation:

-

A suspension of cells that express CCR1 (e.g., human monocytes or THP-1 cells) is prepared in an appropriate assay medium.

-

-

Assay Setup:

-

A multi-well plate with permeable inserts (e.g., Transwell) is used. The insert contains a microporous membrane that separates the upper and lower chambers.

-

A solution containing a CCR1 chemokine (e.g., CCL3 or CCL5) is placed in the lower chamber.

-

The cell suspension, pre-incubated with various concentrations of the CCR1 antagonist or vehicle control, is added to the upper chamber (the insert).

-

-

Incubation:

-

The plate is incubated for a period of time (typically a few hours) at 37°C in a CO₂ incubator to allow the cells to migrate through the membrane towards the chemokine in the lower chamber.

-

-

Cell Quantification:

-

After incubation, the non-migrated cells on the upper surface of the membrane are removed.

-

The cells that have migrated to the lower side of the membrane are fixed and stained (e.g., with crystal violet).

-

The number of migrated cells is quantified by microscopy or by eluting the stain and measuring its absorbance.

-

-

Data Analysis:

-

The number of migrated cells in the presence of the antagonist is compared to the number of cells that migrated in the presence of the vehicle control.

-

The IC50 value, the concentration of the antagonist that inhibits 50% of the chemokine-induced cell migration, is determined from a dose-response curve.

-

Broad Panel Off-Target Screening

To assess the broader selectivity profile and potential for off-target effects, CCR1 antagonists are often screened against large panels of receptors, enzymes, and ion channels. This is typically performed by specialized contract research organizations (CROs).

Methodologies:

-

Radioligand Binding Panels (e.g., Eurofins SafetyScreen): These panels consist of a large number of binding assays for various GPCRs, ion channels, transporters, and enzymes. The test compound is typically screened at a fixed concentration (e.g., 10 µM), and the percent inhibition of radioligand binding is determined. Significant inhibition (e.g., >50%) triggers further investigation with full dose-response curves to determine Ki or IC50 values.

-

Enzyme Inhibition Panels (e.g., KINOMEscan): For kinase off-targets, platforms like KINOMEscan are utilized. These assays typically measure the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. The results are often reported as the percent of control, with lower percentages indicating stronger binding.

Visualizations

CCR1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated upon agonist binding to CCR1.

Caption: CCR1 Signaling Pathway

Experimental Workflow for Assessing CCR1 Antagonist Selectivity

The following diagram outlines a typical workflow for characterizing the selectivity profile of a novel CCR1 antagonist.

Caption: CCR1 Antagonist Selectivity Workflow

References

The Role of C-C Chemokine Receptor Type 1 (CCR1) in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor that plays a pivotal role in the orchestration of inflammatory responses.[1][2] It is primarily expressed on the surface of various leukocytes, including monocytes, macrophages, neutrophils, T cells, and dendritic cells.[3][4] CCR1 and its chemokine ligands are key mediators in the recruitment of these immune cells to sites of inflammation, making it a significant therapeutic target for a multitude of inflammatory and autoimmune diseases.[1] This technical guide provides an in-depth overview of the function of CCR1, its signaling pathways, its involvement in various inflammatory conditions, and the methodologies used to study its activity.

CCR1 and its Ligands: A Complex Signaling Network

CCR1 is activated by a variety of CC chemokines, highlighting its promiscuous nature in ligand binding. This broad ligand specificity allows it to integrate multiple inflammatory signals.

Key Ligands for Human CCR1:

-

CCL3 (Macrophage Inflammatory Protein-1α, MIP-1α)

-

CCL5 (RANTES)

-

CCL7 (Monocyte Chemoattractant Protein-3, MCP-3)

-

CCL14 (HCC-1)

-

CCL15 (HCC-2/Lkn-1)

-

CCL16 (HCC-4)

-

CCL23 (Myeloid Progenitor Inhibitory Factor-1, MPIF-1)

The interaction between these chemokines and CCR1 initiates a cascade of intracellular events that lead to leukocyte migration and activation.

Quantitative Data: Ligand Binding Affinities

The binding affinities of various chemokines to CCR1 are crucial for understanding their potency and for the development of targeted antagonists. The following table summarizes the inhibition constants (IC50) for several key ligands.

| Ligand | Inhibition Constant (IC50) in nM |

| CCL5 (RANTES) | 0.16 |

| CCL3 (MIP-1α) | 0.20 |

| CCL7 (MCP-3) | 9.0 ± 0.1 (pIC50) |

| CCL15 (HCC-2) | Data not available in provided results |

| CCL8 (MCP-2) | Data not available in provided results |

Data compiled from studies on CHO-K1 or HEK 293 cells expressing CCR1.

CCR1 Signaling Pathway

Upon ligand binding, CCR1 undergoes a conformational change, leading to the activation of intracellular signaling pathways. This process is fundamental to its role in chemotaxis and cellular activation.

-

G-protein Coupling: CCR1 is coupled to Gi/o proteins. Ligand binding promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits.

-

Downstream Effectors:

-

Gβγ Subunit: Activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This calcium influx is a critical signal for cell migration and activation.

-

DAG and Protein Kinase C (PKC): DAG activates PKC, which phosphorylates various downstream targets involved in cellular responses.

-

Gαi Subunit: Inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

-

MAPK Pathway: CCR1 activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, which are involved in cell proliferation and survival.

-

Role of CCR1 in Inflammatory Diseases

CCR1's ability to recruit a wide range of inflammatory cells implicates it in the pathogenesis of numerous chronic inflammatory and autoimmune diseases.

Rheumatoid Arthritis (RA)

In rheumatoid arthritis, CCR1 is highly expressed in the synovial tissue, and its ligands, such as CCL3 and CCL5, are found at elevated levels in the synovial fluid. This drives the infiltration of monocytes, macrophages, and T cells into the joints, contributing to chronic inflammation, synovitis, and joint destruction. Inhibition of CCR1 has been shown to reduce inflammation and joint damage in animal models of arthritis.

Multiple Sclerosis (MS)

CCR1 is implicated in the pathogenesis of multiple sclerosis, an inflammatory demyelinating disease of the central nervous system (CNS). CCR1-positive inflammatory cells are found in MS lesions, and levels of CCR1 and its ligand CCL3 are elevated in the cerebrospinal fluid of MS patients during active disease. Animal studies using experimental autoimmune encephalomyelitis (EAE), a model for MS, have demonstrated that blocking CCR1 can ameliorate disease severity by reducing the infiltration of inflammatory cells into the CNS.

Inflammatory Bowel Disease (IBD)

In inflammatory bowel disease, which includes Crohn's disease and ulcerative colitis, CCR1 is involved in the recruitment of inflammatory cells to the gut mucosa. Increased expression of CCR1 and its ligands, such as CCL5, is associated with the trafficking of inflammatory cells into the colonic tissue and the development of ulcerative lesions in experimental models of colitis.

Other Inflammatory Conditions

The role of CCR1 extends to other inflammatory conditions, including:

-

Psoriasis: CCR1 is involved in the recruitment of T cells and other immune cells to the skin, contributing to the formation of psoriatic plaques.

-

Atherosclerosis: CCR1 mediates the migration of monocytes into the arterial wall, where they differentiate into macrophages and contribute to the formation of atherosclerotic plaques.

-

Chronic Obstructive Pulmonary Disease (COPD): Increased expression of CCR1 on inflammatory cells in the lungs is associated with the severity of COPD.

Therapeutic Targeting of CCR1

Given its central role in inflammation, CCR1 has been an attractive target for drug development. Several small molecule antagonists of CCR1 have been developed and tested in clinical trials for various inflammatory diseases.

| CCR1 Antagonist | Indication(s) in Clinical Trials |

| BX471 | Multiple Sclerosis, Rheumatoid Arthritis |

| MLN3897 | Rheumatoid Arthritis |

| CP-481,715 | Rheumatoid Arthritis |

| AZD-4818 | COPD |

| J-113863 | Rheumatoid Arthritis (preclinical) |

While these antagonists have shown promise in preclinical models, clinical trial results have been mixed, highlighting the complexity of targeting the chemokine system.

Experimental Protocols for Studying CCR1

Chemotaxis Assay

Chemotaxis assays are fundamental for studying the migratory response of cells to chemoattractants that activate CCR1. The Boyden chamber assay is a classic and widely used method.

Principle: This assay measures the migration of cells across a porous membrane in response to a chemoattractant gradient.

Methodology:

-

Chamber Setup: A two-chamber system (e.g., a 48-well microchemotaxis chamber) is used, separated by a polycarbonate filter with a defined pore size (typically 5 µm for monocytes).

-

Chemoattractant: The lower chamber is filled with medium containing the CCR1 ligand (e.g., CCL3 or CCL5) at various concentrations. Control wells contain medium alone.

-

Cell Seeding: A suspension of CCR1-expressing cells (e.g., primary monocytes or a cell line) is placed in the upper chamber.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (typically 1-3 hours).

-

Quantification: After incubation, the filter is removed, and non-migrated cells on the upper surface are scraped off. The filter is then fixed and stained, and the number of cells that have migrated to the lower surface is counted using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a flow cytometer.

Receptor Binding Assay

Receptor binding assays are used to determine the affinity and specificity of ligands and antagonists for CCR1. Radioligand binding assays are a common approach.

Principle: This assay measures the ability of an unlabeled compound (e.g., a test antagonist or another chemokine) to compete with a radiolabeled ligand for binding to CCR1.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing CCR1 (e.g., HEK 293 cells).

-

Radioligand: A CCR1 ligand is labeled with a radioisotope (e.g., 125I-CCL3 or 125I-CCL5).

-

Competition: The cell membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled competitor compound.

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of radioligand binding) can be determined. This can then be used to calculate the inhibition constant (Ki).

Conclusion

CCR1 is a critical mediator of inflammatory cell recruitment and is deeply implicated in the pathophysiology of a wide range of inflammatory diseases. Its promiscuous ligand binding and complex signaling pathways present both challenges and opportunities for therapeutic intervention. While the clinical development of CCR1 antagonists has faced hurdles, a deeper understanding of its biology and the application of robust experimental methodologies will continue to drive the development of novel anti-inflammatory therapies targeting this important chemokine receptor.

References

- 1. karger.com [karger.com]

- 2. Inflammatory Role of CCR1 in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: CCR1 Antagonist 9 (CAS Number 1220026-26-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the C-C chemokine receptor 1 (CCR1) antagonist with the CAS number 1220026-26-5, also referred to as CCR1 antagonist 9 and Compound 19e in scientific literature.[1] CCR1 is a G protein-coupled receptor that plays a significant role in inflammatory responses, making it a key target for the development of novel therapeutics for autoimmune diseases and other inflammatory conditions. This document summarizes the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.

Compound Information

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1220026-26-5 |

| Molecular Formula | C₂₀H₁₆FN₅O₃S |

| Molecular Weight | 425.44 g/mol |

Quantitative Biological Data

The following table summarizes the reported in vitro potency and activity of this compound.

| Assay | Target | Cell Line | IC₅₀ | Reference |

| Calcium Flux Assay | Human CCR1 | Not Specified | 6.8 nM | [1] |

| Chemotaxis Assay | Human CCR1 | THP-1 cells | 28 nM | [1] |

| hERG Inhibition Assay | hERG Potassium Channel | Not Specified | 30 µM | [1] |

Mechanism of Action and Signaling Pathway

CCR1 is a chemokine receptor that, upon binding to its endogenous ligands such as CCL3 (MIP-1α) and CCL5 (RANTES), initiates a signaling cascade. This process is central to the recruitment of leukocytes to sites of inflammation. As a G protein-coupled receptor, CCR1 activation leads to the dissociation of the Gα and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gβγ subunits can activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, a key event in cell activation and migration. This compound presumably acts by competitively binding to the receptor, thereby preventing the binding of its natural ligands and inhibiting the downstream signaling events.

CCR1 Signaling Pathway

Caption: Simplified CCR1 signaling pathway.

Experimental Protocols

Disclaimer: The following experimental protocols are representative methodologies for the assays used to characterize this compound. The specific details of the protocols used in the primary literature (Harcken C, et al. Bioorg Med Chem Lett. 2019 Feb 1;29(3):441-448) could not be obtained.

Calcium Flux Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.

Materials:

-

Cells expressing human CCR1 (e.g., CHO-K1 or HEK293 stable cell lines)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

CCR1 agonist (e.g., CCL3/MIP-1α or CCL5/RANTES)

-

Test compound (this compound)

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading and automated injection capabilities

Procedure:

-

Cell Plating: Seed the CCR1-expressing cells into the microplates at a suitable density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the cell culture medium and add the loading buffer to the cells. Incubate for 1 hour at 37°C in the dark.

-

Compound Addition: After incubation, wash the cells with assay buffer to remove excess dye. Add the test compound (this compound) at various concentrations to the wells and incubate for 15-30 minutes.

-

Signal Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period.

-

Agonist Injection and Reading: Inject the CCR1 agonist into the wells and immediately begin kinetic measurement of fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the influx of intracellular calcium. Calculate the percentage of inhibition by the test compound compared to the response with the agonist alone. Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Experimental Workflow: Calcium Flux Assay

Caption: Workflow for a typical calcium flux assay.

THP-1 Cell Chemotaxis Assay (Representative Protocol)

This assay assesses the ability of the antagonist to block the migration of monocytic THP-1 cells towards a CCR1 chemokine ligand.

Materials:

-

THP-1 cells

-

RPMI 1640 medium with 0.5% BSA

-

CCR1 agonist (e.g., CCL3/MIP-1α or CCL5/RANTES)

-

Test compound (this compound)

-

24-well transwell plates with 5 µm pore size inserts

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Culture THP-1 cells and resuspend them in RPMI 1640 with 0.5% BSA. Label the cells with Calcein-AM according to the manufacturer's protocol.

-

Assay Setup: In the lower chamber of the transwell plate, add the CCR1 agonist at a concentration that induces optimal chemotaxis. In the upper chamber (the insert), add the labeled THP-1 cells that have been pre-incubated with various concentrations of this compound for 30 minutes at 37°C.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.

-

Quantification of Migration: After incubation, carefully remove the insert. Quantify the number of migrated cells in the lower chamber by measuring the fluorescence with a plate reader.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the antagonist compared to the control (agonist alone). Determine the IC₅₀ value from the dose-response curve.

Experimental Workflow: THP-1 Chemotaxis Assay

Caption: Workflow for a THP-1 cell chemotaxis assay.

hERG Inhibition Assay (Representative Protocol)

This assay is crucial for assessing the potential cardiotoxicity of a drug candidate by measuring its effect on the hERG potassium channel.

Materials:

-

HEK293 cells stably expressing the hERG channel

-

Automated patch-clamp system (e.g., QPatch or Patchliner)

-

Extracellular and intracellular solutions for patch-clamp recording

-

Test compound (this compound)

-

Positive control (e.g., E-4031 or astemizole)

Procedure:

-

Cell Preparation: Harvest the hERG-expressing HEK293 cells and prepare a single-cell suspension in the extracellular solution.

-

Automated Patch-Clamp: Load the cell suspension and the test compound solutions onto the automated patch-clamp instrument.

-

Recording Protocol: The instrument will automatically establish whole-cell patch-clamp configurations. A specific voltage protocol is applied to elicit hERG channel currents.

-

Compound Application: After establishing a stable baseline current, the test compound is applied at various concentrations.

-

Data Acquisition: The hERG channel current is recorded before, during, and after the application of the test compound.

-